molecular formula C19H17NO7 B2710748 Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate CAS No. 878692-36-5

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate

Cat. No. B2710748
CAS RN: 878692-36-5
M. Wt: 371.345
InChI Key: TYBVMWVYXFLJHV-UHFFFAOYSA-N
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Description

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate, also known as DBDO-PEG, is a chemical compound that has gained attention in scientific research due to its potential applications in drug delivery systems.

Mechanism of Action

The mechanism of action of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is based on the self-assembly of the nanoparticles. The hydrophobic core of the nanoparticle encapsulates the drug, while the hydrophilic PEG coating provides stability and prevents recognition by the immune system. The nanoparticles can then target specific cells or tissues through ligand-receptor interactions.
Biochemical and Physiological Effects:
Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has been shown to have low toxicity and biocompatibility in cell culture and animal studies. The nanoparticles have also been shown to increase the uptake and retention of drugs in target cells, leading to improved therapeutic outcomes.

Advantages and Limitations for Lab Experiments

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has several advantages for lab experiments, including its ease of synthesis, high purity, and ability to encapsulate a wide range of drugs. However, the self-assembly of the nanoparticles can be influenced by several factors, including pH, temperature, and salt concentration, which can affect the stability and drug release kinetics of the nanoparticles.

Future Directions

For Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate research include optimizing the synthesis method for larger scale production, studying the pharmacokinetics and biodistribution of the nanoparticles in vivo, and developing targeted drug delivery systems for specific diseases. Additionally, the use of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate in combination with other drug delivery systems, such as liposomes or dendrimers, could lead to even more effective drug treatments.

Synthesis Methods

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate is synthesized through a multi-step process that involves the reaction of dimethyl terephthalate with 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid. The resulting product is then treated with polyethylene glycol (PEG) and a coupling agent to form Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate. This synthesis method has been optimized to yield high purity and high molecular weight Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate.

Scientific Research Applications

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate has been studied for its potential applications in drug delivery systems. The unique structure of Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate allows it to self-assemble into nanoparticles that can encapsulate drugs and target specific cells or tissues. This targeted drug delivery system has the potential to improve the efficacy and reduce the side effects of current drug treatments.

properties

IUPAC Name

dimethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO7/c1-24-18(22)12-3-5-13(19(23)25-2)14(9-12)20-17(21)11-4-6-15-16(10-11)27-8-7-26-15/h3-6,9-10H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBVMWVYXFLJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)terephthalate

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